molecular formula C23H31ClN6O2 B2393253 8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 851941-89-4

8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2393253
CAS No.: 851941-89-4
M. Wt: 458.99
InChI Key: WVQUKZBKKIFQEV-UHFFFAOYSA-N
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Description

8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione: is a complex organic compound with a unique structure that combines a purine base with a piperazine derivative. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1-(3-chlorophenyl)piperazine, have been found to interact with theD4 dopamine receptor . The D4 dopamine receptor is a G protein-coupled receptor that inhibits adenylyl cyclase. It is a part of the dopamine receptor system, which plays a crucial role in the human brain and is involved in various neurological processes such as mood, reward, and regulation of the sleep-wake cycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting with the preparation of the purine base and the piperazine derivative. The key steps include:

    Formation of the Purine Base: The purine base can be synthesized through a series of reactions involving the condensation of appropriate amines and aldehydes, followed by cyclization.

    Preparation of the Piperazine Derivative: The piperazine derivative is synthesized by reacting 3-chlorophenylamine with piperazine under controlled conditions.

    Coupling Reaction: The final step involves coupling the purine base with the piperazine derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a ligand for various receptors. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may act as an agonist or antagonist for specific receptors, making it a potential candidate for treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione apart is its combination of a purine base with a piperazine derivative, providing a unique set of chemical and biological properties. This makes it a valuable compound for diverse scientific research and industrial applications.

Properties

IUPAC Name

8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31ClN6O2/c1-16(2)8-9-30-19(25-21-20(30)22(31)27(4)23(32)26(21)3)15-28-10-12-29(13-11-28)18-7-5-6-17(24)14-18/h5-7,14,16H,8-13,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQUKZBKKIFQEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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